aluminum;4-tert-butylbenzoate

Catalog No.
S15955970
CAS No.
M.F
C11H13AlO2+2
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
aluminum;4-tert-butylbenzoate

Product Name

aluminum;4-tert-butylbenzoate

IUPAC Name

aluminum;4-tert-butylbenzoate

Molecular Formula

C11H13AlO2+2

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C11H14O2.Al/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+3/p-1

InChI Key

OKLGMROEZCWGFA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Al+3]

Aluminum;4-tert-butylbenzoate, also known as bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, is a coordination compound with the molecular formula C22H27AlO5\text{C}_{22}\text{H}_{27}\text{AlO}_{5}. This compound appears as a white crystalline solid and is primarily utilized as a stabilizer in polymer applications. Its unique structure, featuring aluminum coordinated with two 4-tert-butylbenzoate ligands, contributes to its effectiveness in enhancing the thermal stability of various materials under high-temperature conditions .

  • Oxidation: The compound can be oxidized under specific conditions, resulting in various oxidation products.
  • Reduction: Although less common, reduction reactions can also occur.
  • Substitution: Substitution reactions are prevalent, where the tert-butyl groups may be replaced by other substituents depending on the reaction conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminium hydride for reduction.

These reactions are significant for understanding the compound's behavior in different chemical environments.

Research into the biological activity of aluminum;4-tert-butylbenzoate indicates potential applications in studying phenolic compounds, which are known for their bioactive properties. While this compound itself is not directly used in medicine, its derivatives and related compounds are investigated for therapeutic applications due to their interactions with biological systems . The stability and reactivity of aluminum;4-tert-butylbenzoate may influence its biological effects and potential uses.

The synthesis of aluminum;4-tert-butylbenzoate typically involves the reaction of benzoyl chloride with 1,1-dimethylethylalane under controlled conditions. This method ensures the desired product is obtained efficiently. In industrial settings, similar synthetic routes are scaled up to meet commercial demands while maintaining product quality . The precise control of reaction conditions is crucial for optimizing yield and purity.

Interaction studies involving aluminum;4-tert-butylbenzoate focus on its role within polymer matrices and its interactions with other chemical species. The compound's stabilizing properties are influenced by environmental factors such as temperature and the presence of other additives. Understanding these interactions is crucial for optimizing its effectiveness as a polymer stabilizer .

Aluminum;4-tert-butylbenzoate shares similarities with several other compounds, particularly those used as stabilizers or catalysts. Notable similar compounds include:

  • Aluminum bis(4-tert-butylbenzoate): Another stabilizer used in polymers but with slightly different properties.
  • Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium hydrate: A hydrated form that exhibits comparable stabilizing properties.
  • 4-tert-butylbenzoic acid: An aromatic carboxylic acid used extensively in industrial applications as a stabilizer for alkyd resins and other materials .

Comparison Table

CompoundUnique Features
Aluminum;4-tert-butylbenzoateCoordination compound enhancing thermal stabilityPolymer stabilization, catalysis
Aluminum bis(4-tert-butylbenzoate)Similar stabilizing propertiesPolymer applications
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium hydrateHydrated form with comparable stabilityUsed in similar contexts
4-tert-butylbenzoic acidReactive nature, used in sunscreens and resinsStabilizer for alkyd resins, cosmetic products

The uniqueness of aluminum;4-tert-butylbenzoate lies in its specific coordination structure and its effectiveness as a polymer stabilizer under high-temperature conditions compared to similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

204.0730931 g/mol

Monoisotopic Mass

204.0730931 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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